ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production process. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of a hydrogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Known for its use as a cross-linker in epoxy resins.
Ethyl 4-methyl-5-imidazolecarboxylate: Forms coordination compounds with metals and acts as an inhibitor of photosynthetic electron flow.
Uniqueness
Ethyl 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
ZQKCCZSJZXWHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C)C |
Origin of Product |
United States |
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